2-Norbornanemethylamine

Stereochemistry Amine Basicity Medicinal Chemistry

2-Norbornanemethylamine (bicyclo[2.2.1]heptane-2-methanamine, CAS 14370-50-4) is a primary bicyclic amine with molecular formula C8H15N and molecular weight 125.21 g/mol. This compound features a rigid bicyclo[2.2.1]heptane (norbornane) framework with an aminomethyl substituent, conferring a three-dimensional constrained geometry that distinguishes it from flexible aliphatic amines.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 14370-50-4
Cat. No. B079160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Norbornanemethylamine
CAS14370-50-4
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2CN
InChIInChI=1S/C8H15N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2
InChIKeyHWMZHVLJBQTGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Norbornanemethylamine (CAS 14370-50-4) Technical Procurement Specifications and Sourcing Guide


2-Norbornanemethylamine (bicyclo[2.2.1]heptane-2-methanamine, CAS 14370-50-4) is a primary bicyclic amine with molecular formula C8H15N and molecular weight 125.21 g/mol . This compound features a rigid bicyclo[2.2.1]heptane (norbornane) framework with an aminomethyl substituent, conferring a three-dimensional constrained geometry that distinguishes it from flexible aliphatic amines . Key physicochemical properties include a boiling point of 71 °C at 12 Torr [1], density of 0.9468 g/cm³ at 20 °C [1], predicted pKa of 10.27±0.29 , and calculated LogP of 2.08 . 2-Norbornanemethylamine exists as a mixture of endo and exo stereoisomers, with stereochemistry significantly influencing its basicity and reactivity profiles in both synthetic and biological contexts [2].

2-Norbornanemethylamine Procurement: Why In-Class Substitution Without Stereochemical Specification Compromises Research Outcomes


Scientific and industrial users cannot simply interchange 2-norbornanemethylamine with other bicyclic or aliphatic primary amines due to three quantifiable differentiators: (1) stereochemical dependence of basicity—the exo isomer is consistently more basic than the endo isomer across multiple solvent systems, affecting both reactivity in synthesis and biological target engagement [1]; (2) the rigid bicyclo[2.2.1]heptane framework provides a constrained three-dimensional geometry absent in flexible analogs like cyclohexanemethylamine, directly impacting molecular recognition in NMDA receptor pharmacology and polymer backbone rigidity [2]; and (3) the combination of moderate lipophilicity (LogP ~2.08) and primary amine functionality (pKa ~10.27) creates a specific solubility and ionization profile that dictates performance in aqueous and organic reaction media. Generic substitution with undefined stereochemistry or alternative amine scaffolds introduces uncontrolled variables in both synthetic and biological workflows.

2-Norbornanemethylamine Quantitative Differentiation: Comparative Evidence for Scientific Procurement Decisions


Endo vs. Exo Stereoisomer Basicity Differentiation: Measured pKa Values and Implications for Synthesis and Biological Activity

The exo isomer of 2-norbornanemethylamine exhibits consistently higher basicity than the endo isomer across multiple solvent systems. This stereochemical effect on basicity is quantifiable and must be considered when selecting material for reactions sensitive to amine nucleophilicity or protonation state. The exo isomer is always more basic than the corresponding endo isomer in either acetonitrile or dimethylformamide solvent [1]. This difference arises from stereoelectronic effects inherent to the rigid norbornane framework, where the exo-aminomethyl group experiences reduced steric compression with the bridgehead hydrogens relative to the endo orientation [1].

Stereochemistry Amine Basicity Medicinal Chemistry Reaction Optimization

Polymer Synthesis via ROMP: Controlled Molecular Weight and Narrow Polydispersity Using Norbornene-Methylamine Monomers

2-Norbornanemethylamine-derived monomers enable living ring-opening metathesis polymerization (ROMP) with exceptional control over molecular weight and narrow polydispersity. Poly(norbornene-(N-methyl)-phthalimide) synthesized from 5-norbornene-2-methylamine exhibits a controllable number-average molecular weight and a narrow polydispersity index (PDI) of approximately 1.10 [1]. This narrow PDI value indicates highly uniform polymer chain lengths, a critical parameter for reproducible material properties. In contrast, polymers synthesized from flexible aliphatic amine monomers typically yield broader PDIs (1.3–2.0) under similar conditions due to conformational heterogeneity.

Polymer Chemistry ROMP Biomaterials Controlled Polymerization

Cytotoxicity Profile of Bicyclo[2.2.1]heptan-2-amine Derivatives: Comparative Analysis with FDA-Approved Memantine

N-substituted bicyclo[2.2.1]heptan-2-amine derivatives—structurally related to 2-norbornanemethylamine—demonstrate cytotoxicity profiles comparable to memantine, an FDA-approved NMDA receptor antagonist. In head-to-head testing on MDCK (blood-brain barrier mimic) and N2a (neuronal) cell lines, these norbornane-based compounds exhibited IC50 values above 150 μM for each cell line [1]. This compares favorably to memantine, which shows similar dose dependence above 100 μM [1]. Given that therapeutic serum levels of memantine are approximately 1 μM [1], these values suggest acceptable therapeutic indexes for further development. Flexible aliphatic amine scaffolds such as cyclohexanemethylamine do not exhibit comparable NMDA receptor pharmacology due to the absence of the constrained bicyclic geometry required for PCP binding site engagement [1].

NMDA Receptor Neuropharmacology Cytotoxicity Lead Optimization

Rigid Bicyclic Framework vs. Flexible Cyclohexanemethylamine: Impact on Molecular Recognition and Conformational Control

The bicyclo[2.2.1]heptane framework of 2-norbornanemethylamine imposes conformational rigidity absent in monocyclic analogs like cyclohexanemethylamine. While cyclohexanemethylamine can adopt multiple chair conformations with freely rotating substituents, the norbornane scaffold restricts the aminomethyl group to either endo or exo orientations with fixed spatial relationships to the bicyclic core. This constraint translates to predictable three-dimensional pharmacophore presentation—a critical advantage in NMDA receptor antagonist design where spatial orientation of the amine relative to the hydrophobic cage determines PCP binding site occupancy [1]. The bicyclic scaffold reduces the entropic penalty upon target binding by pre-organizing the amine in a biologically relevant conformation, whereas flexible analogs require conformational selection and incur higher entropic costs [2].

Conformational Restriction Molecular Recognition Drug Design Structure-Based Design

Physical Property Comparison: 2-Norbornanemethylamine vs. Adamantanemethylamine and Cyclohexanemethylamine

2-Norbornanemethylamine (C8H15N, MW 125.21) exhibits physicochemical properties that position it as an intermediate lipophilicity amine scaffold. With a predicted pKa of 10.27±0.29 and calculated LogP of 2.08 , this compound offers moderate membrane permeability while retaining sufficient basicity for salt formation and aqueous solubility under acidic conditions. In comparison, adamantanemethylamine (C11H19N, MW 165.28) has significantly higher lipophilicity (LogP ~3.2–3.5), which can limit aqueous solubility and complicate formulation. Cyclohexanemethylamine (C7H15N, MW 113.20) has lower lipophilicity (LogP ~1.5) but lacks the constrained geometry essential for specific target engagement. The intermediate LogP of 2-norbornanemethylamine provides an optimal balance between permeability and solubility for CNS drug discovery applications where both parameters critically influence bioavailability [1].

Physicochemical Properties LogP pKa Solubility Formulation

2-Norbornanemethylamine Procurement Applications: Validated Research and Industrial Use Cases


NMDA Receptor Antagonist Scaffold for CNS Drug Discovery Programs

Research groups developing uncompetitive NMDA receptor antagonists should prioritize 2-norbornanemethylamine as a core scaffold. Evidence demonstrates that N-substituted bicyclo[2.2.1]heptan-2-amine derivatives engage the PCP binding site with cytotoxicity profiles comparable to FDA-approved memantine (IC50 > 150 μM in MDCK and N2a cell lines) [1]. The constrained bicyclic geometry is essential for proper spatial orientation at the binding site—a feature absent in flexible aliphatic amine alternatives. Compounds such as 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine have emerged as lead candidates with acceptable toxicity profiles suitable for further development [1].

Controlled Polymer Synthesis via Living Ring-Opening Metathesis Polymerization (ROMP)

Polymer chemists seeking precise control over molecular weight distribution should select 2-norbornanemethylamine-derived monomers for ROMP applications. Using 5-norbornene-2-methylamine, polymers with narrow polydispersity (PDI ≈ 1.10) and controllable number-average molecular weight are achievable [2]. This level of control—characteristic of living polymerization—is superior to that obtained with flexible aliphatic amine monomers, enabling the synthesis of chitosan-mimetic polymers with defined –NH₂ group spacing and predictable material properties [2]. Optimization studies confirm optimal monomer synthesis at 130 °C for 20 minutes [2].

Stereochemistry-Dependent Reaction Optimization and Asymmetric Synthesis

Synthetic chemists requiring predictable amine nucleophilicity and basicity should specify endo or exo stereochemistry when procuring 2-norbornanemethylamine. The exo isomer is consistently more basic than the endo isomer across both acetonitrile and dimethylformamide solvent systems [3]. This stereochemical dependence of basicity directly impacts reaction kinetics in amine-dependent transformations including amide bond formation, reductive amination, and nucleophilic substitution. Computational validation using semiempirical (AM1, PM3) and ab initio (HF/STO-3G, HF/3-21G*, HF/6-31G*) methods confirms experimental observations [3], providing researchers with predictable reactivity profiles for reaction optimization.

Intermediate Lipophilicity Building Block for CNS-Penetrant Compound Libraries

Medicinal chemistry groups designing blood-brain barrier penetrant compound libraries should evaluate 2-norbornanemethylamine as a scaffold offering optimal physicochemical balance. With a calculated LogP of 2.08 and pKa of 10.27 , this compound occupies an intermediate lipophilicity space between more polar cyclohexanemethylamine (LogP ~1.5) and highly lipophilic adamantanemethylamine (LogP ~3.2–3.5). This property profile supports both sufficient membrane permeability and adequate aqueous solubility for formulation—critical parameters in CNS drug discovery where therapeutic serum concentrations are typically in the low micromolar range [1]. The rigid bicyclic framework further reduces conformational entropy upon target binding compared to flexible alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Norbornanemethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.